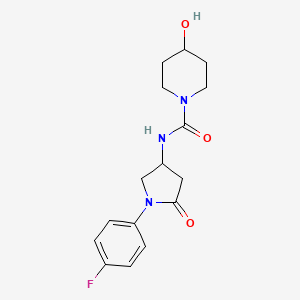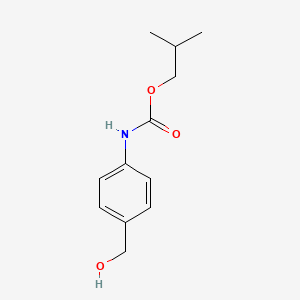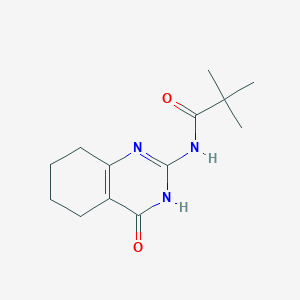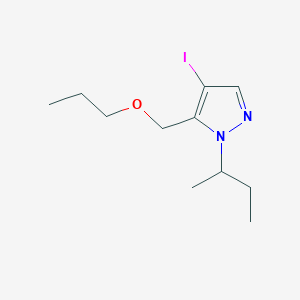![molecular formula C19H23Cl2N3O3S B2950078 2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216713-05-1](/img/structure/B2950078.png)
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It is a derivative of thienopyridine , a class of compounds known for their diverse biological activities . Thienopyridines have been found to have antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring . The compound also contains a chlorophenoxy group, an acetamido group, and an isopropyl group attached to different positions on the thieno[2,3-c]pyridine core. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Colorectal Cancer Research
This compound has been studied for its potential role in colorectal cancer cells. It acts as a small molecule inhibitor of TMEM206, which is a channel that conducts chloride ions across plasma and vesicular membranes. In the context of colorectal cancer, TMEM206 was investigated to determine its contribution to acid-induced cell death. The compound showed effective inhibition of TMEM206, suggesting it could be a valuable tool for studying the channel’s function and potentially developing new cancer therapies .
Ion Channel Pharmacology
The pharmacological properties of TMEM206 have been explored using this compound. With an IC50 value of 9.55 μM at low pH, it demonstrates specific inhibition, making it a potent inhibitor for functional studies at pH 4.5. This suggests its utility in ion channel pharmacology, particularly in the context of diseases where chloride ion channels are implicated .
Drug Development
Given its inhibitory effect on TMEM206, this compound may serve as a promising scaffold for the development of future inhibitors targeting this channel. This could lead to the creation of new drugs for conditions where TMEM206 plays a pathological role .
Cell Volume Regulation Studies
Chloride ions, regulated by channels like TMEM206, play a crucial role in cell volume regulation. By inhibiting TMEM206, researchers can study the mechanisms of cell volume changes, which is vital in understanding various physiological and pathological processes .
Vesicular Acidification Research
The compound’s ability to inhibit TMEM206 can help in the study of vesicular acidification. This process is essential for the proper functioning of lysosomes and endosomes, and its disruption is linked to several diseases .
Transepithelial Transport Analysis
Transepithelial transport involves the movement of substances across epithelial cells, and chloride channels are key players in this process. The compound can be used to study the role of TMEM206 in transepithelial transport, which has implications for understanding kidney function, cystic fibrosis, and other conditions .
Cellular Signaling Pathways
The compound’s effect on TMEM206 can shed light on cellular signaling pathways involving chloride ions. This is crucial for understanding how cells communicate and respond to various stimuli .
Acidosis and Alkalosis Studies
TMEM206 is activated at low pH and is involved in acid-base balance within the body. By inhibiting this channel, the compound can be used to study conditions like acidosis and alkalosis, contributing to better management and treatment strategies .
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S.ClH/c1-11(2)23-8-7-14-15(9-23)27-19(17(14)18(21)25)22-16(24)10-26-13-5-3-12(20)4-6-13;/h3-6,11H,7-10H2,1-2H3,(H2,21,25)(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTBBSJAOFAQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2949997.png)
![2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2949998.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950000.png)
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2950002.png)

![Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate](/img/structure/B2950004.png)


![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B2950009.png)

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2950013.png)
![1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one](/img/structure/B2950014.png)
